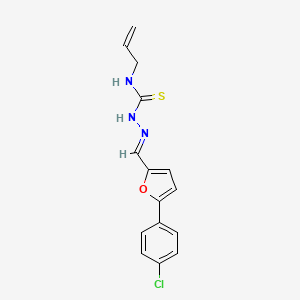

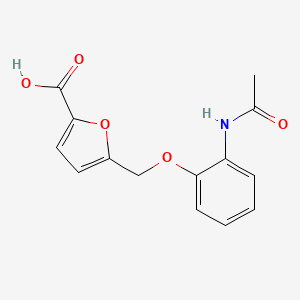

![molecular formula C18H16N2O3 B2868433 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid CAS No. 380880-17-1](/img/structure/B2868433.png)

2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid” is a derivative of the benzimidazole class of compounds . Benzimidazole is a heterocyclic aromatic compound that has a wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . It is a key component of many functional molecules used in everyday applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions . For example, benzoylated products can be synthesized by the benzoylation of substituted phenols under low temperature . These products can then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to give hydroxy benzophenones .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole derivatives are known to exhibit a broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .Applications De Recherche Scientifique

Pharmaceutical Drug Development

Imidazole derivatives are prominent in the pharmaceutical industry due to their therapeutic potential. They are the core structure in various drugs that exhibit a broad spectrum of biological activities. For instance, imidazole-based compounds have been used as antibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal , and ulcerogenic agents . The versatility of imidazole compounds allows for the synthesis of drugs targeting a wide array of diseases and conditions.

Antitumor Agents

Specific imidazole derivatives have been synthesized and evaluated for their antitumor potential against various cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells. These compounds can be designed to interfere with tumor growth and proliferation, making them valuable in cancer research and therapy .

Proton Pump Inhibitors

Benzimidazole derivatives, which share a similar core structure with the compound , act as proton pump inhibitors. They accumulate in the parietal cell and bind directly to the enzyme responsible for gastric acid secretion. This results in the inhibition of acid production, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Antibacterial Activity

The antibacterial activity of imidazole derivatives is attributed to their ability to inhibit bacterial nucleic acid and protein synthesis. This makes them effective in combating bacterial infections and is a significant area of research for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Antioxidant Properties

Imidazole derivatives have been evaluated for their antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assays. Antioxidants are crucial in protecting the body from oxidative stress and related diseases, including neurodegenerative disorders and aging .

Synthesis of Functional Materials

Imidazole and its derivatives are key components in the synthesis of functional materials. Their chemical structure allows for the creation of compounds used in a diverse range of applications, from dyes for solar cells to catalysis. The regiocontrolled synthesis of substituted imidazoles is strategically important for the development of novel materials with specific properties .

Orientations Futures

The future directions for research on “2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of activities exhibited by benzimidazole derivatives, these compounds may have potential for the development of new drugs .

Propriétés

IUPAC Name |

2-(2-propylbenzimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-7-16-19-14-10-5-6-11-15(14)20(16)17(21)12-8-3-4-9-13(12)18(22)23/h3-6,8-11H,2,7H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIYVVZATALLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

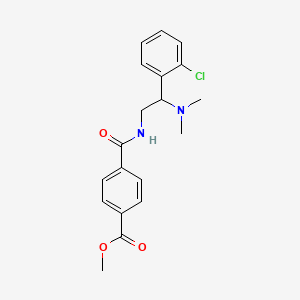

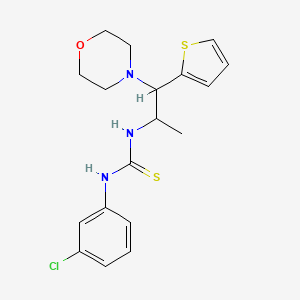

![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)

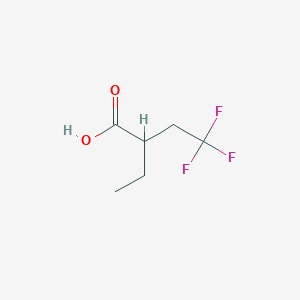

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)

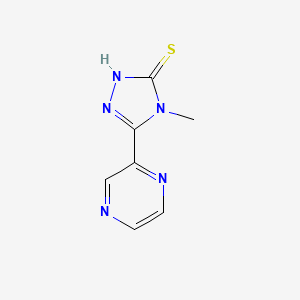

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)